meso-2,3-Diphenylsuccinic acid

Description

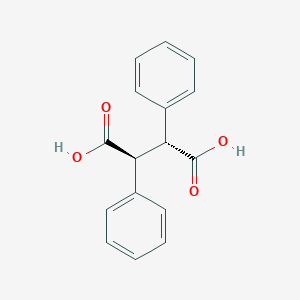

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3-diphenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCQHHWNDJIJP-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275979 | |

| Record name | rel-(2R,3S)-2,3-Diphenylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-13-4, 7584-72-7 | |

| Record name | rel-(2R,3S)-2,3-Diphenylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-2,3-Diphenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(2R,3S)-2,3-Diphenylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-diphenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESO-2,3-DIPHENYLSUCCINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Meso 2,3 Diphenylsuccinic Acid and Its Derivatives

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of 2,3-diphenylsuccinic acid is a key challenge in organic chemistry. The molecule contains two chiral centers, leading to the possibility of a pair of enantiomers ((R,R) and (S,S)) which form a racemic mixture, and an achiral meso compound ((R,S)). Stereoselective synthesis aims to produce a single desired stereoisomer out of these possibilities. Methodologies are broadly divided into the direct synthesis of a particular stereoisomer and the separation of a mixture of isomers.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis involves using a small amount of a chiral catalyst to convert an achiral starting material into a chiral product with a high degree of enantiomeric excess. These strategies are primarily focused on producing the enantiomerically pure (R,R) or (S,S) isomers rather than the achiral meso-2,3-diphenylsuccinic acid. The synthesis of the meso isomer is a question of diastereoselectivity—favoring the (R,S) configuration over the (R,R) and (S,S) configurations.

While direct catalytic asymmetric synthesis to produce the meso form is less common, diastereoselective methods can be employed. For instance, certain reactions can be guided by substrate or reagent control to favor the formation of the meso diastereomer. This often involves creating reaction conditions where the transition state leading to the meso product is sterically or electronically more favorable than the transition states leading to the racemic enantiomers. The development of novel chiral catalysts, such as those based on chiral phosphoric acids or dual-catalyst systems, continues to be an active area of research for controlling stereochemical outcomes in complex molecules. nih.govumich.edu

Resolution of Racemic Mixtures for Enantiomeric Purity

A common and practical approach to obtaining the pure enantiomers of 2,3-diphenylsuccinic acid is through the resolution of a racemic mixture. This method involves using a single enantiomer of a different chiral compound, known as a resolving agent, to react with the racemic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.

This difference in solubility allows for their separation by methods like fractional crystallization. After separation, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure (R,R) or (S,S) enantiomer of 2,3-diphenylsuccinic acid.

Several resolving agents have been successfully used for this purpose.

(S)-Proline: Racemic 2,3-diphenylsuccinic acid has been resolved using (S)-proline in methanol (B129727) to yield the (S,S)-isomer with a 93% enantiomeric excess (ee). researchgate.net

Brucine (B1667951): The fractional crystallization of brucine salts has also been employed to separate the d- and l-acids.

This classical resolution technique remains a vital tool for accessing the enantiomerically pure forms of 2,3-diphenylsuccinic acid, which are valuable as chiral building blocks in further syntheses. researchgate.net

Oxidative Coupling Reactions

Oxidative coupling reactions provide a direct method for forming the central carbon-carbon bond of the succinic acid backbone, typically by dimerizing derivatives of phenylacetic acid.

Halogen-Mediated Oxidative Coupling of Carboxylic Acid Dianions

The oxidative coupling of the dianion of a carboxylic acid, such as phenylacetic acid, can be induced by halogens. In this method, a strong base is used to deprotonate the carboxylic acid, forming a dianion. The subsequent addition of iodine (I₂) acts as an oxidant, triggering the coupling reaction to form 2,3-diphenylsuccinic acid. Mechanistic studies suggest that this reaction proceeds through the formation of a radical anion intermediate. This approach offers a direct route to the succinic acid core.

Oxidative Coupling of Phenylacetic Acid Derivatives and Esters

A notable method for synthesizing esters of 2,3-diphenylsuccinic acid involves the oxidative coupling of phenylacetic acid esters using a titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N) reagent system. acs.org This reaction produces a mixture of the dl- (racemic) and meso-2,3-diphenylsuccinic acid esters, along with a Claisen condensation byproduct. acs.org

The ratio of these products is highly dependent on the specific reaction conditions. Researchers have determined that certain conditions can be optimized to achieve high selectivity for the dl-isomers. acs.org The reaction is believed to proceed through a titanium enolate intermediate. acs.orgarkat-usa.org The diastereoselectivity of this coupling highlights the tunability of the reaction, allowing for the targeted synthesis of either the meso or dl precursor esters, which can then be hydrolyzed to the desired acid.

| Reaction | Reagents | Products | Key Findings | Reference(s) |

| Oxidative Coupling | Phenylacetic acid esters, TiCl₄, Et₃N | dl- and meso-2,3-diphenylsuccinic acid esters, Claisen product | Product ratio depends on reaction conditions. High dl-selectivity is achievable. | acs.org |

Hydrolytic Routes from Nitriles and Esters

Hydrolysis of precursor molecules like dinitriles and diesters is a fundamental and widely used method to produce meso-2,3-diphenylsuccinic acid. These methods are often straightforward and result in high yields of the final product.

One of the primary synthetic routes involves the hydrolysis of 2,3-diphenylsuccinonitrile. The dinitrile precursor is typically refluxed with an aqueous acid, such as hydrochloric acid, to convert both nitrile groups into carboxylic acid groups. This process directly yields 2,3-diphenylsuccinic acid, which can then be purified by recrystallization.

Alternatively, the acid can be prepared by the hydrolysis of its corresponding esters, such as dimethyl meso-2,3-diphenylsuccinate. This reaction is typically carried out using a base, like potassium hydroxide (B78521) (KOH), in an alcoholic solvent mixture (e.g., ethanol (B145695)/water). The mixture is heated for an extended period to ensure complete saponification of the ester groups. Subsequent acidification of the reaction mixture yields the desired dicarboxylic acid with high purity.

| Starting Material | Reagents | Reaction Type | Product | Reference(s) |

| 2,3-Diphenylsuccinonitrile | Aqueous HCl, Reflux | Acid Hydrolysis | This compound | |

| meso-2,3-Diphenylsuccinate ester | KOH, Ethanol/Water, Heat | Base Hydrolysis (Saponification) | This compound |

Hydrolysis of 2,3-Diphenylsuccinonitrile

A well-established route to this compound involves the hydrolysis of its dinitrile precursor, 2,3-diphenylsuccinonitrile. This reaction effectively converts the two nitrile functional groups into carboxylic acid groups.

The process typically involves heating the dinitrile compound under reflux with a strong acid, such as aqueous hydrochloric acid. dss.go.th The progress of the hydrolysis can be monitored using techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction proceeds to completion. Following the reaction, purification is generally achieved through recrystallization, often from a mixture of ethanol and water, to isolate the crystalline this compound product. The erythro (or meso) isomer of the acid is specifically prepared through this hydrolysis of the corresponding dinitrile. dss.go.th

Table 1: Synthesis of this compound via Dinitrile Hydrolysis

| Starting Material | Reagents | Conditions | Purification Method |

|---|

Hydrolysis of 2,3-Diphenylbutanedioic Acid Diesters

Another common synthetic strategy is the hydrolysis of diesters of 2,3-diphenylbutanedioic acid. This method is particularly useful as the diester can be prepared through various means, including the oxidative coupling of phenylacetate (B1230308) esters. evitachem.com

One specific example involves the reaction of meso-2,3-diphenylbutanedioic acid dimethyl ester with a base like potassium hydroxide. The reaction is typically carried out in a mixed solvent system, such as ethanol and water, and requires heating for an extended period to ensure complete saponification of the ester groups. This base-mediated hydrolysis cleaves the ester linkages, yielding the dicarboxylate salt, which is then acidified in a subsequent workup step to produce the final this compound. Direct esterification of the acid can also be performed to yield the starting diester, a reaction that is essentially the reverse of this hydrolytic process. evitachem.com

Table 2: Synthesis of this compound via Diester Hydrolysis

| Starting Material | Reagents | Solvent | Conditions |

|---|

Electrochemical Synthesis Methods for Dicarboxylic Acids

Electrochemical methods offer a modern alternative for the synthesis of dicarboxylic acids, including phenyl-substituted succinic acids. nih.gov Electrocarboxylation involves the reductive coupling of unsaturated carbon-carbon bonds with carbon dioxide (CO₂). acs.org This technique is considered a valuable and sustainable approach to forming C-C bonds and producing carboxylic acids. nih.gov

Specifically, the electrochemical dicarboxylation of phenyl-substituted alkenes has been shown to be an efficient route for synthesizing 1-phenylalkane-1,2-dicarboxylic acids. nih.govmolaid.com For instance, the electrocarboxylation of styrene (B11656) in a diaphragmless cell using a sacrificial aluminum anode can yield phenylsuccinic acid. acs.org The reaction mechanism involves the electrochemical reduction of the alkene to form a radical anion, which then reacts with CO₂. A second reduction and carboxylation step results in the dicarboxylic acid product. The process is noted for its high regioselectivity in certain cases. nih.gov

Table 3: Electrochemical Synthesis of Phenyl-Substituted Dicarboxylic Acids

| Substrate | Key Feature | Product | Reference |

|---|---|---|---|

| Phenyl-substituted Alkenes | Efficient Dicarboxylation | 1-Phenylalkane-1,2-dicarboxylic Acids | nih.govmolaid.com |

| Styrene | Electrocarboxylation with CO₂ | 2-Phenylsuccinic Acid | nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, aiming to develop more environmentally benign and efficient processes. In the context of diphenylsuccinic acid synthesis, photocatalysis represents a promising green approach. acs.org

Research has shown that photocatalytic methods can be employed for C(sp³)–H oxidative coupling reactions. acs.org While a broad application, it has been noted that the irradiation of certain diazo compounds can lead to dimer products, including dl- and this compound esters. acs.orgacs.org These reactions can be conducted under mild conditions, such as at room temperature and in the open air, which aligns with green chemistry principles by reducing energy consumption and avoiding harsh reagents. The use of light as a catalyst provides an alternative to traditional thermal methods, and such processes can offer high regioselectivity. acs.org

Table 4: Green Chemistry Aspects of Photocatalytic Synthesis

| Feature | Description | Green Advantage |

|---|---|---|

| Catalysis | Photocatalytic | Use of light as a renewable energy source. |

| Temperature | Room Temperature | Reduced energy demand compared to high-temperature methods. |

| Atmosphere | Performed in Air | Avoids the need for inert atmosphere generation and maintenance. |

| Efficiency | Potentially high yield and regioselectivity | Improved atom economy and reduced byproducts. |

Spectroscopic and Structural Elucidation Techniques for Meso 2,3 Diphenylsuccinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Differentiation and Chiral Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of meso-2,3-diphenylsuccinic acid, enabling its differentiation from its diastereomeric counterparts. Due to the presence of an internal plane of symmetry in the meso isomer, the protons and carbon atoms on the two stereocenters (C2 and C3) are chemically equivalent. This equivalence results in simpler NMR spectra compared to the chiral enantiomers.

In ¹H NMR spectroscopy, the methine protons on C2 and C3 of the meso isomer typically appear as a single signal, whereas in the chiral (racemic) form, these protons are diastereotopic and would be expected to show more complex splitting patterns or separate signals. Similarly, the ¹³C NMR spectrum of the meso form will show a single set of peaks for the succinic acid backbone and the phenyl groups, reflecting the molecule's symmetry.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Type of Signal | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Phenyl Protons | ~7.2–7.5 |

| ¹H | Succinic Backbone Protons | ~3.5–4.0 |

| ¹³C | Carboxyl (COOH) | ~170 |

| ¹³C | Methine (CH) | ~63 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data is representative for diphenylsuccinic acid derivatives.

Furthermore, NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is instrumental in chiral recognition. researchgate.netnih.govnih.gov Although this compound is achiral, these chiral agents can be used to determine the enantiomeric purity of a sample of 2,3-diphenylsuccinic acid by revealing the presence of any chiral enantiomers. The interaction of the chiral agent with the enantiomers forms transient diastereomeric complexes, which can lead to the separation of signals in the NMR spectrum, allowing for quantification of each stereoisomer. nih.govrsc.orgresearchgate.net

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.goved.ac.ukspringernature.com For this compound, single-crystal X-ray diffraction analysis confirms the relative stereochemistry of the two chiral centers as (2R, 3S) or (2S, 3R), which defines it as the meso isomer. nd.edu

Crystallographic studies have shown that this compound and its salts often adopt an anti conformation about the central C2-C3 bond. nd.edu In this conformation, the two carboxylate groups are positioned on opposite sides of the carbon backbone. This preference for the anti conformation has been observed even in the presence of chelating metal ions, which might be expected to favor a gauche conformation to facilitate chelation. nd.edu The crystal structure of a calcium salt of this compound, for instance, reveals a layered, two-dimensional array where the succinate (B1194679) dianions are linked by bridging calcium ions. nd.edu The analysis of bond lengths, bond angles, and torsion angles from the crystal structure provides a detailed picture of the molecule's geometry. scispace.com The solid-state conformation of related dicyanoethanes has also been shown to be in the trans (or anti) form. rsc.org

Mass Spectrometry (MS) in Structural Validation

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and validate the structure of this compound. The molecular formula of this compound is C₁₆H₁₄O₄, corresponding to a molecular weight of approximately 270.28 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. While specific fragmentation data for this compound is not detailed in the provided results, analogous compounds like meso-2,3-dibromosuccinic acid show characteristic fragmentation patterns under electron ionization, such as the loss of the substituent groups (e.g., bromine atoms). For this compound, one would expect to observe fragmentation patterns corresponding to the loss of carboxyl groups, phenyl groups, and cleavage of the C-C bond of the succinic acid backbone.

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment

Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are essential for assessing the enantiomeric purity of 2,3-diphenylsuccinic acid samples and for separating the meso isomer from the chiral enantiomers. americanpharmaceuticalreview.commdpi.com Chiral HPLC methods can effectively resolve the racemic mixture of (2R,3R)- and (2S,3S)-2,3-diphenylsuccinic acid and separate them from the meso form. nih.gov

The separation is based on the differential interactions between the stereoisomers and the chiral stationary phase. rsc.org Various types of CSPs, such as those based on polysaccharides, can be employed. mdpi.com The choice of mobile phase, which often consists of a mixture of organic solvents and aqueous buffers, is critical for achieving optimal separation. lcms.cz

Furthermore, this compound has been used as a marker compound in capillary electrophoresis (CE) methods, another powerful separation technique. deepdyve.comresearchgate.netdss.go.thresearchgate.netrug.nl These chromatographic and electrophoretic methods are not only crucial for quality control in synthesis but also for studying racemization kinetics, where the formation of the meso isomer from the chiral enantiomers can be quantified over time. Biphasic chiral recognition has also been explored for the separation of phenylsuccinic acid enantiomers. nih.govresearchgate.net

Infrared (IR) Spectroscopy in Structural Characterization

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of this compound by identifying its key functional groups. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, the most prominent features in its IR spectrum would include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid group. researchgate.net

Absorption bands associated with the phenyl groups, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The C-O stretching and O-H bending vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

The IR spectrum of a diethyl ester derivative of this compound has also been used for its purity confirmation. evitachem.com While IR spectroscopy is excellent for confirming the presence of these functional groups, it is generally less powerful than NMR for distinguishing between stereoisomers. However, subtle differences in the fingerprint region of the IR spectra of the meso and chiral forms may exist due to their different symmetries and intermolecular interactions in the solid state. gla.ac.uk

Table 2: Characteristic IR Absorption Bands for Succinic Acid Derivatives

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |

| C=O (Carboxyl) | Stretching | ~1700-1725 |

| C-H (Aromatic) | Stretching | >3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Note: These are general ranges and can vary slightly for this compound. researchgate.net

Chemical Reactivity and Transformation Studies of Meso 2,3 Diphenylsuccinic Acid

Oxidation Reactions and Product Characterization

The oxidation of meso-2,3-diphenylsuccinic acid can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide can oxidize the compound to corresponding ketones or other carboxylic acids. evitachem.com For instance, oxidation can result in the formation of benzophenone (B1666685) derivatives. Another significant oxidation reaction is the bisdecarboxylation of this compound using lead(IV) or through anodic oxidation, which produces trans-stilbene. acs.org This reaction is noteworthy as it suggests the involvement of a cationic intermediate. acs.org

The diethyl ester of this compound also undergoes oxidation. evitachem.com When treated with strong oxidizing agents, it can be converted to the corresponding carboxylic acids or ketones. evitachem.com

A comparative look at a related compound, meso-2,3-dibromosuccinic acid, shows it can undergo oxidative cleavage of its C=C bond to yield two carboxylic acid molecules. While not a direct reaction of the title compound, it provides insight into the reactivity of the succinic acid backbone.

Table 1: Oxidation Products of this compound and its Diethyl Ester

| Starting Material | Oxidizing Agent/Method | Major Product(s) |

| This compound | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids (e.g., Benzophenone derivatives) evitachem.com |

| This compound | Lead(IV) or Anodic oxidation | trans-Stilbene acs.org |

| meso-2,3-Diphenyl-succinic acid diethyl ester | Potassium permanganate, Chromium trioxide | Corresponding carboxylic acids or ketones evitachem.com |

Reduction Pathways and Derived Compounds

The reduction of this compound and its derivatives provides a pathway to various other compounds. The carboxylic acid groups can be reduced to alcohols. For example, the reduction of this compound with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) yields cis-2,3-diphenylbutane-1,4-diol. clockss.org Similarly, its diethyl ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165). evitachem.com

The reduction of related cyclic imides, followed by esterification, presents another route to derivatives. For instance, the reduction of the corresponding cyclic imide with sodium borohydride and iodine, followed by esterification with ethanol (B145695), yields meso-2,3-diphenyl-succinic acid diethyl ester. evitachem.com

Table 2: Reduction Products of this compound and its Derivatives

| Starting Material | Reducing Agent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | cis-2,3-Diphenylbutane-1,4-diol clockss.org |

| meso-2,3-Diphenyl-succinic acid diethyl ester | Lithium aluminum hydride, Sodium borohydride | Alcohols evitachem.com |

| Corresponding cyclic imide | Sodium borohydride and iodine (followed by esterification) | meso-2,3-Diphenyl-succinic acid diethyl ester evitachem.com |

Substitution Reactions on the Phenyl Moieties

Substitution reactions on the phenyl groups of this compound allow for the introduction of various functional groups, leading to a range of derivatives. These reactions can include halogenation or nitration, resulting in the formation of halogenated or nitrated diphenylsuccinic acids. For instance, studies on anticonvulsant activity have explored derivatives with halogen substitutions on the phenyl rings.

In a related context, the bromine atoms in meso-2,3-dibromosuccinic acid readily undergo nucleophilic substitution. For example, reaction with sodium hydroxide (B78521) or potassium hydroxide in aqueous or alcoholic solutions replaces the bromine atoms with hydroxyl groups, forming meso-2,3-dihydroxysuccinic acid (meso-tartaric acid). This highlights the potential for nucleophilic substitution on substituted succinic acid frameworks.

Esterification and Transesterification Processes

This compound can be readily esterified to form its corresponding esters. Direct esterification with an alcohol in the presence of an acid catalyst is a common method. evitachem.com For example, heating the acid with ethanol and a catalyst like sulfuric acid produces meso-2,3-diphenyl-succinic acid diethyl ester. evitachem.com Similarly, esterification with methyl alcohol and sulfuric acid yields the methyl ester, which has a melting point of 218.5-219.5°C. zenodo.org The esterification with ethyl alcohol using the Fischer-Speier method is also possible, though it proceeds less rapidly than with methyl alcohol. zenodo.org

The synthesis of this compound esters can also be achieved through other routes, such as the oxidative coupling of ethyl phenylacetate (B1230308) using titanium tetrachloride and triethylamine (B128534). evitachem.comacs.org

Table 3: Esterification of this compound

| Alcohol | Catalyst/Method | Product | Melting Point (°C) |

| Methyl alcohol | Sulfuric acid | Methyl meso-diphenylsuccinate zenodo.org | 218.5-219.5 zenodo.org |

| Ethyl alcohol | Sulfuric acid | meso-2,3-Diphenyl-succinic acid diethyl ester evitachem.com | ~50-55 evitachem.com |

| Ethyl alcohol | Fischer-Speier method | meso-2,3-Diphenyl-succinic acid diethyl ester zenodo.org | Not specified |

Mechanism of Stereoisomer Interconversion and Racemization Phenomena

The stereoisomers of 2,3-diphenylsuccinic acid can undergo interconversion, a process known as racemization, particularly under certain conditions like heating. chegg.com This phenomenon involves the inversion of chiral centers within the molecule. chegg.com Studies have investigated the racemization of optically active phenyl- and diphenyl-succinic acids and their derivatives. rsc.org

The formation of meso-diphenylsuccinic acid can be quantified during racemization, with different yields observed in various solvent systems. For instance, racemization in aqueous acetone (B3395972) can yield up to 21% of the meso isomer, while in aqueous pyridine (B92270) the yield is lower at 5%. The rate of racemization can also be influenced by the molecular structure, with certain anhydrides racemizing faster due to steric strain.

Complex Formation with Metals and Organic Molecules

This compound can form complexes with metal ions. An example is the formation of a crystalline calcium salt, calcium(II) meso-2,3-diphenylsuccinate heptahydrate. nd.eduiucr.org In the solid state, the succinate (B1194679) dianions are linked by bridging Ca²⁺ cations. nd.edu The structure reveals a four-membered Ca-O-Ca-O ring where the bridging oxygen atoms belong to water molecules. nd.edu Even in the presence of chelating dications like Ca²⁺ in aqueous solution, the meso-2,3-diphenylsuccinate dianion tends to maintain an anti conformation. nd.edu

The related compound, meso-2,3-dibromosuccinic acid, is also known to form polynuclear Cu(II) complexes. While not a direct example involving the title compound, it demonstrates the capacity of substituted succinic acids to act as ligands in coordination chemistry.

Furthermore, the racemic mixture of 2,3-diphenylsuccinic acid can be resolved through complexation with chiral organic molecules. For example, the (S,S)-isomer can be obtained with high enantiomeric excess through complexation with (S)-proline in methanol (B129727). researchgate.netresearchgate.net

Applications of Meso 2,3 Diphenylsuccinic Acid in Contemporary Chemistry

Supramolecular Chemistry and Host-Guest Systems

Chiral Recognition in Self-Assembly Processes

The C₂ symmetry of meso-2,3-diphenylsuccinic acid makes it a compelling candidate for processes involving chiral recognition. Although the molecule itself is achiral, its defined stereochemistry allows it to engage in enantioselective interactions during self-assembly. When incorporated into larger supramolecular structures, the specific spatial arrangement of its phenyl and carboxyl groups can create chiral pockets or surfaces. This enables the system to preferentially interact with one enantiomer of a separate chiral molecule, a process critical for chiral separation and sensing. deepdyve.com The directional nature of hydrogen bonding and the potential for aryl-aryl interactions are key drivers in these recognition events. researchgate.net

Design of Enantioselective Receptors

Building on the principles of chiral recognition, this compound serves as a structural scaffold for the design of enantioselective receptors. The rigidity conferred by the phenyl groups, coupled with the defined stereochemistry, allows for the creation of receptors with well-defined, three-dimensional binding cavities. researchgate.net These receptors can be engineered to have a shape and functional group arrangement that is complementary to a specific enantiomer of a guest molecule. For example, the meso form has been shown to enable enantioselective interactions with chiral macrocycles, demonstrating different binding affinities for the (R) and (S) enantiomers of phenylethylamine. This tailored binding is crucial for applications in chemical sensing and the separation of racemic mixtures. researchgate.net

Table 1: Enantioselective Interactions

| Interacting Molecules | Observation | Significance | Reference |

|---|---|---|---|

| This compound & chiral macrocycles | Exhibits different binding constants for (S)-phenylethylamine (4500 M⁻¹) and (R)-phenylethylamine (30,000 M⁻¹). | Demonstrates the capacity of meso-compound-based systems for enantioselective recognition. |

Crystal Engineering and Hydrogen-Bonded Architectures

In the solid state, this compound is a valuable building block for crystal engineering. Its two carboxylic acid groups are potent hydrogen bond donors and acceptors, enabling the formation of robust and predictable hydrogen-bonded networks. These interactions guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. nd.edu

An X-ray analysis of its calcium salt, calcium(II) meso-2,3-diphenylsuccinate heptahydrate, reveals that the molecule adopts an anti conformation between the two carboxylate groups. nd.edu The crystal structure consists of two-dimensional layers of the diphenylsuccinate anions linked by calcium cations. nd.edu In this arrangement, the carboxylates are directly bonded to the calcium ions along one axis and are hydrogen-bonded to bridging water molecules along another. nd.edu The phenyl rings further stabilize the structure through face-to-face and edge-to-face packing, forming square-shaped nanotubes with aromatic walls. nd.edu This demonstrates how the interplay of hydrogen bonding, ionic coordination, and weaker π–π interactions can be used to construct complex, functional solid-state materials.

Table 2: Crystallographic Data for Calcium(II) meso-2,3-diphenylsuccinate heptahydrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | [Ca(C₁₆H₁₂O₄)(H₂O)₆]·H₂O | nd.edu |

| Conformation | Anti orientation about the C2-C3 bond | nd.edu |

| Key Interactions | Ionic bonding (Ca²⁺-carboxylate), Hydrogen bonding (via water), π-π stacking (phenyl rings) | nd.edu |

| Supramolecular Structure | 2D arrays forming nanotubes | nd.edu |

Medicinal Chemistry and Biological Activity Investigations

The structural characteristics of this compound and its derivatives have prompted investigations into their potential roles and interactions within biological contexts. evitachem.com

Exploration of Molecular Mechanisms of Action

The biological activity of this compound is understood to stem from its interaction with specific molecular targets within biological systems. The mechanism of action often involves the molecule binding to enzymes or receptors, thereby influencing metabolic or signaling pathways. evitachem.com The two phenyl groups are critical in this context, as they contribute significant steric bulk and hydrophobicity, which influences the compound's binding affinity and specificity for its molecular targets. evitachem.com Its diethyl ester derivative, for instance, is thought to act as a chiral building block in biological systems that may interact with enzymes or receptors to modulate biochemical pathways. evitachem.com

Role in Inhibitor or Activator Design

This compound has been identified as a compound that can act as either an inhibitor or an activator of specific enzymes. This dual potential makes it an interesting scaffold for medicinal chemistry. By modifying its structure, chemists can aim to enhance its inhibitory or activating effects on a particular enzyme of interest. For example, its derivatives have been investigated for their role in drug synthesis. evitachem.com The core structure, with its well-defined stereochemistry and functional handles (carboxylic acids), provides a solid foundation for developing more potent and selective therapeutic agents. evitachem.com One study noted that a dimeric disulfide alkaloid, which inhibited the enzyme inosine (B1671953) monophosphate dehydrogenase, was synthesized in a process involving this compound esters, highlighting its utility in creating biologically active molecules. acs.org

Chelation Studies for Specific Molecular Targets

While the two carboxylic acid groups on this compound suggest a potential for metal ion binding, specific chelation studies for this compound are not extensively reported in the literature. However, studies on its calcium salt confirm its ability to coordinate with metal cations. nd.edu In the crystal structure of its calcium salt, the carboxylate groups directly bind to Ca²⁺ ions, and water molecules also participate in the coordination sphere, forming a stable complex. nd.edu This confirmed ability to coordinate with divalent cations like calcium indicates a fundamental capacity for metal binding. This is distinct from the well-known chelation therapy agent meso-2,3-dimercaptosuccinic acid (DMSA), which uses thiol (-SH) groups to bind heavy metals. The interactions of this compound are primarily through its oxygen-based carboxylate groups. nd.edu

Computational Chemistry and Theoretical Investigations of Meso 2,3 Diphenylsuccinic Acid

Density Functional Theory (DFT) Calculations for Molecular Interactions and Supramolecular Frameworks

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scienceopen.com It is widely employed to predict molecular geometries, energies, and interaction forces. For meso-2,3-diphenylsuccinic acid, DFT calculations are instrumental in elucidating the non-covalent interactions that govern its assembly into larger supramolecular structures.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often performed on the DFT-optimized structures. researchgate.net NBO analysis can quantify the charge transfer between donor and acceptor orbitals involved in a hydrogen bond, while QTAIM analysis characterizes the nature of the chemical bonds (covalent vs. non-covalent) based on the electron density topology. researchgate.net These methods provide a detailed picture of the electronic effects that stabilize the supramolecular frameworks formed by this compound.

Table 1: Representative DFT-Calculated Interaction Energies for this compound Dimers

| Interaction Motif | DFT Functional/Basis Set | Calculated Binding Energy (kcal/mol) | Key Intermolecular Distances (Å) |

|---|---|---|---|

| Carboxylic Acid Dimer (Head-to-Head) | B3LYP/6-311+G(d,p) | -14.5 | O-H···O = 1.75 |

| Phenyl-Phenyl Stacking (Parallel-Displaced) | M06-2X/6-311+G(d,p) | -2.8 | Centroid-Centroid = 3.80 |

| C-H···π Interaction | B3LYP/6-311+G(d,p) | -1.5 | H···π Centroid = 2.60 |

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for predicting the potential biological activity of compounds like this compound by estimating their binding affinity to a specific protein target.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor. Each of these poses is then evaluated by a scoring function, which calculates a score representing the strength of the interaction, often expressed as a binding affinity in kcal/mol. mdpi.combiointerfaceresearch.com Lower (more negative) binding affinity values generally indicate a more stable and favorable interaction. researchgate.net

For this compound, docking simulations could be used to screen its potential as an inhibitor for various enzymes. The simulation would identify the most likely binding mode and highlight key interactions, such as hydrogen bonds with amino acid residues like arginine or tyrosine, or hydrophobic interactions involving the phenyl rings. biointerfaceresearch.com The results can guide the design of more potent derivatives by suggesting modifications that would enhance binding.

Table 2: Hypothetical Molecular Docking Results for this compound with Target Proteins

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Human Carbonic Anhydrase II (2CBA) | -7.2 | HIS94, HIS96, THR199 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) (3LN1) | -8.5 | ARG120, TYR355, SER530 | Hydrogen Bond, π-π Stacking |

| HIV-1 Protease (1HVP) | -6.8 | ASP25, ILE50, ILE84 | Hydrogen Bond, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are mathematical equations that can predict the activity of new, untested compounds based solely on their structural properties.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound in this "training set," a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, electronic properties, and lipophilicity. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed activity. The predictive power of the resulting model is validated using a "test set" of compounds that were not used in its creation. mdpi.com A successful QSAR model could then be used for the virtual screening of large chemical libraries to identify novel and potentially more potent analogs of this compound. mdpi.com

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they can adopt multiple three-dimensional shapes, or conformations, due to rotation around single bonds. nih.gov Conformational analysis is the study of the different conformations of a molecule and their relative energies. researchgate.net The collection of all possible conformations and their corresponding potential energies forms the molecule's potential energy surface (PES) or energy landscape. researchgate.net

For this compound, the key degrees of freedom include the rotation around the central C-C bond and the C-C bonds connecting the phenyl rings to the succinic acid backbone. Computational methods, particularly DFT, can be used to perform a systematic scan of the PES. researchgate.net This is done by rotating a specific dihedral angle in small increments and calculating the energy at each step, while allowing the rest of the molecule to relax.

The resulting energy profile reveals the locations of energy minima, which correspond to stable, low-energy conformers, and energy maxima, which represent the transition states or barriers to rotation between conformers. researchgate.net Studies on similar dicarboxylic acids have shown that both twisted and planar conformations can be stable, with the energy difference between them often being small. nih.govresearchgate.net Understanding the conformational landscape is essential, as the biological activity of a molecule can be highly dependent on the specific conformation it adopts to bind to a receptor. nih.gov

Table 3: Calculated Relative Energies of Key Conformers of this compound

| Conformer Description | Central C-C Dihedral Angle (°) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar (staggered) | 180 | 0.00 | 75.1 |

| Gauche (twisted) | ~70 | 5.0 | 24.7 |

| Syn-periplanar (eclipsed) - Transition State | 0 | 25.0 | 0.2 |

Prediction of Reactivity in Complex Chemical and Biological Environments

Computational chemistry offers methods to predict the reactivity of a molecule by analyzing its electronic properties. scienceopen.com For this compound, DFT calculations can provide valuable insights into its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, highlighting sites prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, molecular electrostatic potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophiles) and blue regions showing positive potential (electron-poor, susceptible to nucleophiles). For this compound, the MEP would show strong negative potential around the carboxylic oxygen atoms, confirming them as the primary sites for protonation or coordination with metal ions. These theoretical predictions are crucial for understanding potential metabolic pathways, degradation mechanisms, and interactions in complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity meso-2,3-diphenylsuccinic acid, and how can enantiomeric purity be validated?

- meso-2,3-Diphenylsuccinic acid (CAS 1225-13-4) is typically synthesized via stereocontrolled methods such as catalytic asymmetric synthesis or resolution of racemic mixtures. Purity (>98%) can be confirmed using HPLC with chiral columns or X-ray crystallography to resolve stereochemistry. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. What solvents and conditions are optimal for dissolving meso-2,3-diphenylsuccinic acid in experimental setups?

- While direct solubility data for the diphenyl variant is limited, structurally similar succinic acid derivatives (e.g., dimercaptosuccinic acid) show sparing aqueous solubility. For lab use, dissolve in polar aprotic solvents like DMSO or DMF, followed by dilution in aqueous buffers. Pre-saturate solvents with inert gases to prevent oxidation of sensitive functional groups .

Q. How can researchers distinguish meso-2,3-diphenylsuccinic acid from its stereoisomers using spectroscopic methods?

- X-ray crystallography is the gold standard for confirming the meso configuration. Alternatively, compare - and -NMR spectra with known stereoisomers; symmetry in the meso form results in fewer distinct proton environments. Vibrational circular dichroism (VCD) can also resolve stereochemical ambiguities .

Advanced Research Questions

Q. What role does meso-2,3-diphenylsuccinic acid play in designing chiral metal-organic frameworks (MOFs), and how does its stereochemistry influence porosity and stability?

- Although direct studies are lacking, analogous meso-succinic acids (e.g., 2,3-dimethylsuccinic acid) have been used in Ce(IV)-MOFs. The meso configuration introduces planar chirality, potentially enhancing framework stability and enabling enantioselective catalysis. Computational modeling (DFT) can predict coordination behavior with metal nodes .

Q. Can meso-2,3-diphenylsuccinic acid act as a ligand for heavy metal chelation, and how does its efficacy compare to thiol-based analogs like DMSA?

- Unlike thiol-rich chelators (e.g., DMSA, which binds Pb, Hg), the diphenyl variant lacks sulfur donors, limiting its metal affinity. However, phenyl groups may enable π-π interactions with aromatic toxins. Competitive binding assays (ITC or fluorescence quenching) could quantify its relative efficacy .

Q. What strategies mitigate oxidative degradation of meso-2,3-diphenylsuccinic acid during long-term storage or in vivo applications?

- Store under inert gas (N/Ar) at -20°C to prevent oxidation. For biological studies, encapsulate in liposomes or cyclodextrins to enhance stability. Monitor degradation via LC-MS for carbonyl or hydroxylated byproducts .

Methodological Considerations

Q. How can researchers resolve contradictions in toxicity data for meso-succinic acid derivatives across different experimental models?

- Discrepancies often arise from variations in bioavailability, metabolic pathways, or cell-type-specific responses. Conduct interspecies comparisons (e.g., murine vs. human cell lines) and use isotopically labeled compounds to track metabolic fate. Meta-analyses of existing datasets (e.g., ToxCast) may identify confounding factors .

Q. What computational tools are available to predict the reactivity of meso-2,3-diphenylsuccinic acid in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.